5-(benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
5-(benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex heterocyclic compound It features a unique structure that combines a chlorobenzyl group, an imino group, and a phenylsulfonyl group within a dipyrido[1,2-a:2,3-d]pyrimidin-5-one framework
Properties
CAS No. |
841206-28-8 |
|---|---|
Molecular Formula |
C24H17ClN4O3S |
Molecular Weight |
476.9g/mol |
IUPAC Name |
5-(benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C24H17ClN4O3S/c25-19-11-5-4-8-16(19)15-29-22(26)20(33(31,32)17-9-2-1-3-10-17)14-18-23(29)27-21-12-6-7-13-28(21)24(18)30/h1-14,26H,15H2 |
InChI Key |
GSOBNRVLRKYABX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CC=C5Cl |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step reactions. One common method starts with the preparation of 5-acetyl-4-aminopyrimidines, which are then acylated with carboxylic anhydrides or acid chlorides. The resulting intermediates undergo cyclization under reflux conditions with sodium methoxide in butanol, leading to the formation of the desired pyrido[2,3-d]pyrimidin-5-one derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-(benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its heterocyclic framework can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-(benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds share a similar core structure and exhibit various biological activities, including antiproliferative and antimicrobial properties.
Phenylsulfonyl Derivatives: Compounds with a phenylsulfonyl group are known for their anti-inflammatory and analgesic activities.
Uniqueness
5-(benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
